![molecular formula C8H16N2 B1280166 {1-Azabicyclo[2.2.2]octan-3-yl}methanamine CAS No. 75936-99-1](/img/structure/B1280166.png)
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine
Overview
Description
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine, also known by its IUPAC name 1-azabicyclo[2.2.2]oct-3-ylmethanamine, is a bicyclic amine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[2.2.2]octane framework.
Mechanism of Action
Target of Action
The primary targets of {1-Azabicyclo[22It is known that the compound is structurally related to the family of tropane alkaloids , which are known to interact with various targets in the nervous system.
Mode of Action
The exact mode of action of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive antagonists at postganglionic muscarinic acetylcholine receptors in the parasympathetic nervous system .
Biochemical Pathways
The specific biochemical pathways affected by {1-Azabicyclo[22Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitter signaling .
Pharmacokinetics
Tropane alkaloids are generally well-absorbed, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of {1-Azabicyclo[22Based on its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmitter signaling and potentially causing changes in mood, cognition, and motor control .
Biochemical Analysis
Biochemical Properties
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to an increase in the levels of neurotransmitters, which can have various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways of neurotransmitters, leading to altered neuronal activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . This can result in changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, it can bind to acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine . This can result in enhanced cholinergic signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions . Over extended periods, it can undergo degradation, which may affect its efficacy and potency. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhanced cognitive function and neuroprotection . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it can be transported across cell membranes by specific transporters, leading to its accumulation in target tissues. The localization and accumulation of this compound can influence its efficacy and potency.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its activity and function, thereby modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine typically involves the reduction of the corresponding azide or nitrile precursor. One common method includes the reduction of 1-azabicyclo[2.2.2]octan-3-one oxime using hydrogen gas in the presence of a palladium catalyst . Another approach involves the reduction of 1-azabicyclo[2.2.2]octan-3-yl nitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient reduction of the precursor compounds .
Chemical Reactions Analysis
Types of Reactions
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium or platinum catalysts
Substitution: Acyl chlorides, isocyanates
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Primary amine (target compound)
Substitution: Amides, carbamates
Scientific Research Applications
Muscarinic Receptor Antagonism
One of the prominent applications of 1-Azabicyclo[2.2.2]octan-3-ylmethanamine is its role as a muscarinic receptor antagonist. Compounds featuring this structure have been developed to target muscarinic acetylcholine receptors, which are implicated in various neurological conditions. For instance, a patent describes derivatives of this compound that act as dual antagonists for muscarinic receptors and beta2 adrenergic receptors, showcasing potential for treating respiratory diseases and other conditions related to cholinergic signaling .
Positive Allosteric Modulation
Research has identified 1-Azabicyclo[2.2.2]octan-3-ylmethanamine derivatives as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α3β2 subtype. These modulators enhance receptor activity without directly activating the receptor, offering a mechanism that could lead to fewer side effects compared to traditional agonists . This modulation has potential implications in treating cognitive disorders and enhancing synaptic plasticity.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving 1-Azabicyclo[2.2.2]octan-3-ylmethanamine have revealed insights into how modifications to the bicyclic structure can influence biological activity. For example, variations in substituents at specific positions on the bicyclic ring have been shown to significantly affect receptor binding affinity and efficacy . These findings are critical for the design of new therapeutic agents with improved pharmacological profiles.
Case Study: Treatment of Neurological Disorders
In a study investigating compounds related to 1-Azabicyclo[2.2.2]octan-3-ylmethanamine, researchers found that certain derivatives exhibited significant neuroprotective effects in animal models of neurodegeneration. These compounds demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting their potential as therapeutic agents for conditions such as Alzheimer's disease .
Case Study: Pain Management
Another application explored is the use of 1-Azabicyclo[2.2.2]octan-3-ylmethanamine derivatives as analgesics. Preliminary studies indicated that these compounds could modulate pain pathways by acting on both peripheral and central nervous systems, providing a dual mechanism for pain relief without the adverse effects commonly associated with opioid medications .
Summary of Findings
The following table summarizes key findings from various studies on 1-Azabicyclo[2.2.2]octan-3-ylmethanamine:
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Another bicyclic amine with a similar structure but lacking the methanamine group.
Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids like cocaine and atropine.
Uniqueness
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine is unique due to its specific bicyclic structure combined with a methanamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Biological Activity
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine, also known as quinuclidine, is a bicyclic amine that exhibits significant biological activity, particularly in the context of neurotransmitter systems and receptor interactions. This article explores the compound's biological mechanisms, pharmacological applications, and relevant research findings.
Target Receptors and Enzymes
The primary biological targets of this compound include muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). Due to its structural similarity to tropane alkaloids, it acts as a competitive antagonist at postganglionic mAChRs, influencing various physiological processes such as neurotransmission and muscle contraction .
Biochemical Pathways
This compound is known to affect neurotransmitter signaling pathways significantly. It interacts with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase, which modulates acetylcholine levels in synaptic clefts . The inhibition of these enzymes can lead to increased synaptic activity and altered neuronal function.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution throughout the body. It is metabolized primarily in the liver, with excretion occurring via the urine . Such characteristics are crucial for its potential therapeutic applications.
Biological Activity
Research has demonstrated that this compound exhibits various biological effects:
- Neurotransmitter Modulation : The compound has been shown to enhance neurotransmitter release by acting on nAChRs, specifically as a positive allosteric modulator (PAM) of the α3β2 subtype . This modulation can lead to improved cognitive functions and may have implications for treating cognitive dysfunction in conditions such as schizophrenia.
- Antioxidant Properties : Studies indicate that derivatives of this compound may exhibit antioxidant activity, providing potential protective effects against oxidative stress in neuronal cells .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Cognitive Dysfunction in Schizophrenia : A Phase 2 clinical trial investigated a related compound's efficacy in treating cognitive dysfunction associated with schizophrenia. Results indicated a favorable tolerability profile and significant improvements in cognitive performance compared to placebo .
- Neuroprotective Effects : Research has highlighted its neuroprotective effects in models of neurodegenerative diseases, suggesting that it can mitigate neuronal damage through its action on cholinergic systems .
Research Applications
The unique structure and biological properties of this compound make it a valuable compound for various scientific applications:
Field | Application |
---|---|
Chemistry | Building block for complex organic synthesis; ligand in coordination chemistry |
Biology | Study of neurotransmitter systems; receptor interaction studies |
Medicine | Potential therapeutic agent for neurological disorders; drug development |
Industry | Synthesis of pharmaceuticals and agrochemicals |
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSCFLSNWRVGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504085 | |
Record name | 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75936-99-1 | |
Record name | 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.